molecular formula C12H18N2O B15122676 1-(6-Methoxypyridin-2-yl)azepane

1-(6-Methoxypyridin-2-yl)azepane

Cat. No.: B15122676
M. Wt: 206.28 g/mol
InChI Key: WFLMCKNPUCDRPJ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with a suitable amine under basic conditions to form the azepane ring . The reaction conditions often include the use of methanol as a solvent and sodium hydroxide as a base, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-2-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)azepane has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)azepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methoxypyridin-2-yl)azepane is unique due to the combination of the azepane ring and the methoxypyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(6-methoxypyridin-2-yl)azepane

InChI

InChI=1S/C12H18N2O/c1-15-12-8-6-7-11(13-12)14-9-4-2-3-5-10-14/h6-8H,2-5,9-10H2,1H3

InChI Key

WFLMCKNPUCDRPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCCCCC2

Origin of Product

United States

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